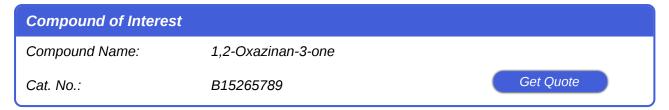


Spectroscopic Characterization of 1,2-Oxazinan-3-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of **1,2-Oxazinan-3-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures, such as **1,3-oxazinan-2-one** and other cyclic hydroxamates, to present a predicted spectroscopic profile. This document aims to serve as a valuable resource for the synthesis, identification, and purification of **1,2-Oxazinan-3-one** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of **1,2-Oxazinan-3-one**. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for **1,2-Oxazinan-3-one**



Position	Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4	-CH ₂ -	~ 2.0 - 2.5	Triplet	~ 6-7
5	-CH ₂ -	~ 1.8 - 2.2	Multiplet	~ 6-7
6	-CH ₂ -O-	~ 4.2 - 4.6	Triplet	~ 6-7
2	N-OH	~ 9.0 - 11.0	Broad Singlet	-

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,2-Oxazinan-3-one**

Position	Carbon	Predicted Chemical Shift (δ, ppm)
3	C=O	~ 165 - 175
4	-CH ₂ -	~ 25 - 35
5	-CH ₂ -	~ 20 - 30
6	-CH ₂ -O-	~ 65 - 75

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Frequencies for 1,2-Oxazinan-3-one



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (stretch, H-bonded)	3100 - 3300	Broad, Medium
C-H (stretch, sp³)	2850 - 3000	Medium
C=O (lactam stretch)	1650 - 1690	Strong
C-N (stretch)	1200 - 1300	Medium
C-O (stretch)	1000 - 1100	Medium

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Fragmentation for 1,2-Oxazinan-3-one

m/z	Proposed Fragment Ion
101	[M] ⁺ (Molecular Ion)
73	[M - CO]+
56	[M - CO ₂ H] ⁺
44	[C ₂ H ₄ O] ⁺
43	[C ₂ H ₃ O] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1,2-Oxazinan-3-one**, based on established methods for the preparation of cyclic hydroxamic acids.

Synthesis of 1,2-Oxazinan-3-one

A potential synthetic route to **1,2-Oxazinan-3-one** involves the cyclization of a γ-halo-N-hydroxybutyramide.



Materials:

- y-Butyrolactone
- Hydroxylamine hydrochloride
- Sodium methoxide
- Thionyl chloride or other halogenating agent
- Anhydrous methanol
- Anhydrous diethyl ether
- Sodium bicarbonate

Procedure:

- Preparation of N-hydroxy-γ-butyrolactam: In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at 0 °C. To this solution, add γ-butyrolactone and stir the mixture at room temperature for 24 hours.
- Ring opening and halogenation: The resulting N-hydroxy-γ-butyrolactam is then treated with a halogenating agent, such as thionyl chloride, to yield the corresponding γ-chloro-Nhydroxybutyramide. This reaction should be performed in an inert solvent under anhydrous conditions.
- Cyclization: The y-chloro-N-hydroxybutyramide is then cyclized by treatment with a non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF to promote intramolecular N-alkylation and formation of the **1,2-Oxazinan-3-one** ring.
- Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).
 The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.



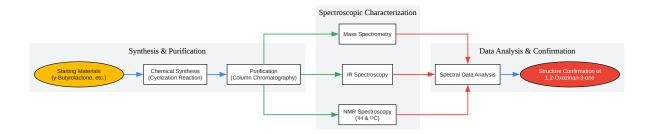
Spectroscopic Characterization

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the purified 1,2-Oxazinan-3-one in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a standard 400 or 500 MHz spectrometer. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton environment within the molecule.
- ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbon and the aliphatic carbons of the ring.
- 2. Infrared (IR) Spectroscopy:
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands for the key functional groups,
 such as the O-H stretch, C-H stretches, and the C=O stretch of the lactam.
- 3. Mass Spectrometry (MS):
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.



Visualizations

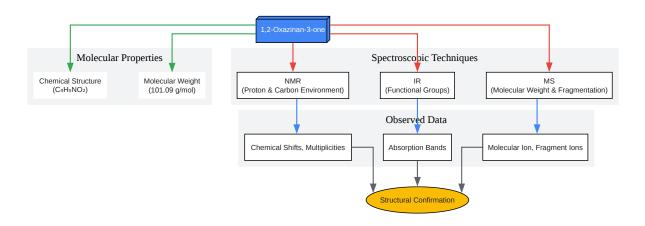
The following diagrams illustrate the key experimental workflow and logical relationships in the characterization of **1,2-Oxazinan-3-one**.



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Caption: Experimental workflow for the synthesis and characterization of 1,2-Oxazinan-3-one.





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Caption: Logical relationship between the compound and its characterization data.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1,2-Oxazinan-3-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15265789#spectroscopic-data-for-1-2-oxazinan-3-one-characterization]

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